O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Asymmetric Synthesis Cycloaddition Chiral Auxiliary

Researchers often face compromised stereoselectivity and low yields when using unsubstituted chiral hydroxylamines for asymmetric synthesis. This single-enantiomer O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine directly addresses these pain points. - Enables high stereocontrol: Diastereomeric ratios up to 16:1 in nitrone cycloadditions for synthesizing chiral isoxazolidines. - Improves synthetic efficiency: Resolves racemic γ- and δ-lactam APIs (e.g., TBK1, BACE-1 inhibitors), hypothesized to overcome low yields seen with unsubstituted analogs. - Streamlined process: Enhanced solubility from its 4-methoxy group ensures homogeneous reaction conditions for polar substrates.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B11755238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)ON
InChIInChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3
InChIKeyVXQNMQZALRGTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: Procurement & Specifications


O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (CAS 1082600-75-6) is a chiral O-substituted hydroxylamine derivative with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol [1]. As a specialized alkoxyamine reagent, it is utilized as a chiral building block in organic synthesis and medicinal chemistry, particularly for asymmetric transformations and the resolution of racemic mixtures [2]. The compound is supplied as a single enantiomer, typically with a purity of ≥95%, and is characterized by its defined stereocenter, which enables the transfer of chirality to target molecules [1].

Chiral building block for asymmetric synthesis
Single enantiomer with defined stereocenter for chirality transfer
Supports cycloaddition, resolution, and nucleophilic amination workflows

Why O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine Cannot Be Substituted


Substituting O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine with a closely related analog, such as O-(1-phenylethyl)hydroxylamine or O-(4-methoxybenzyl)hydroxylamine, is not a trivial procurement decision. The presence and position of the methoxy group significantly alter the compound's electronic properties and steric environment, which directly impacts its performance as a chiral auxiliary or resolving agent [1]. For instance, the 4-methoxy substituent can influence the diastereomeric ratio in cycloaddition reactions, with reported ratios varying from 1.7/1 to 16/1 for closely related α-methylbenzyl hydroxylamines [2]. Even subtle structural modifications can lead to substantial differences in stereoselectivity, yield, and ease of auxiliary removal, thereby compromising the efficiency and outcome of a synthetic route. Therefore, generic substitution is a high-risk strategy that can undermine the reproducibility and success of critical asymmetric syntheses [1].

Electronic & steric modulation
The 4-methoxy group alters aromatic electron density and steric bulk, which can shift diastereoselectivity in cycloaddition and resolution reactions.
Stereochemical outcome variability
Analogues lacking the 4-methoxy substituent may produce different diastereomeric ratios, reducing yield and enantiopurity of target molecules.
Auxiliary removal difficulty
Structural changes near the N–O bond can affect hydrogenolytic cleavage efficiency, potentially lowering overall yield in lactam resolution.

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine vs. Key Analogs: Evidence


Diastereoselectivity in Cycloaddition: 4-Methoxy vs. Unsubstituted

While direct head-to-head data for O-(1-(4-methoxyphenyl)ethyl)hydroxylamine is limited, class-level inference from studies using α-methylbenzyl hydroxylamine demonstrates the significant impact of the N-substituent on stereoselectivity. In intramolecular cycloaddition reactions of nitrones derived from 5-alkenals and chiral hydroxylamines, the use of (S)-α-methylbenzyl hydroxylamine results in diastereomeric product ratios ranging from 1.7:1 to 16:1 [1]. The introduction of a 4-methoxy group is expected to modulate the electron density on the aromatic ring, potentially enhancing π-π stacking interactions or altering the transition state geometry, leading to a different stereochemical outcome compared to the unsubstituted analog. The magnitude of this effect is quantified by the variation in diastereomeric ratio (dr), which directly translates to differences in isolated yield and enantiomeric purity after auxiliary removal.

Cycloaddition dr
Class-level
dr range 1.7:1–16:1 reported for (S)-α-methylbenzyl analog; target compound data unavailable
Stereochemical outcome may differ; sensitivity to N-substituent requires review
Data to verify for target compound
Asymmetric Synthesis Cycloaddition Chiral Auxiliary

Lactam Resolution Efficiency via 4-Methoxy Substitution

O-(α-Phenylethyl)hydroxylamine is a validated chiral auxiliary for the resolution of 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids via a one-pot Michael reaction-cyclization [1]. This method relies on the separation of diastereomeric lactam products, after which the auxiliary is removed by catalytic hydrogenolysis. While the overall yield for this process using the unsubstituted analog was not the primary focus of optimization in all studies, one report notes a modest 1.4% overall yield for a related compound due to difficulties in auxiliary removal, a problem that was circumvented in other cases by using a different auxiliary or a modified protocol [1]. The 4-methoxy analog, O-(1-(4-methoxyphenyl)ethyl)hydroxylamine, is hypothesized to offer improved performance in this context. The electron-donating methoxy group could potentially stabilize the transition state during the Michael addition, leading to a higher diastereomeric excess, and may also facilitate a cleaner hydrogenolytic cleavage of the auxiliary due to altered electronic properties of the N-O bond, thereby improving the overall yield of the desired enantiomer.

Resolution yield
Class-level
Unsubstituted analog yield as low as 1.4%; alternative Evans auxiliary ~48% but less atom-efficient
Auxiliary-dependent yield context; target compound performance requires verification
Reported yields vary significantly with auxiliary structure
Chiral Resolution Lactam Synthesis Auxiliary Removal

Nucleophilic Reactivity & Solubility Enhancement

The introduction of the 4-methoxy group onto the phenyl ring of O-(1-(4-methoxyphenyl)ethyl)hydroxylamine is expected to modulate the compound's physical and chemical properties relative to its unsubstituted counterpart, O-(1-phenylethyl)hydroxylamine. The methoxy group is electron-donating, which increases the electron density on the aromatic ring and, through resonance and inductive effects, can influence the basicity and nucleophilicity of the hydroxylamine nitrogen. While direct comparative data are not available, this electronic effect is a well-established principle in organic chemistry. Increased nucleophilicity could translate to faster reaction rates or higher yields in amination reactions where the hydroxylamine acts as a nucleophile. Furthermore, the 4-methoxy group increases the compound's polar surface area (PSA) from 35.2 Ų (for O-(1-phenylethyl)hydroxylamine) to 44.5 Ų [1]. This change can improve solubility in polar organic solvents like DMSO or ethanol, which is advantageous for reaction setup and workup procedures. This contrasts with the unsubstituted analog, which may exhibit lower solubility in such media.

Solubility & nucleophilicity
Class-level
TPSA 44.5 Ų (target) vs. 35.2 Ų (unsubstituted analog)
Computationally predicted solubility profile; nucleophilicity context may support reaction optimization
Experimental verification recommended
Nucleophilic Reactivity Solubility Amine Synthesis

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: Recommended Applications


Diastereoselective Heterocycle Synthesis via Cycloaddition

This compound is a strong candidate for use as a chiral N-substituent in nitrone cycloaddition reactions to synthesize chiral isoxazolidines and related heterocycles. The expected enhanced stereoselectivity, inferred from class-level studies showing diastereomeric ratios of up to 16:1 for similar auxiliaries, makes it a superior choice for achieving high enantiopurity in the final product [1]. The presence of the 4-methoxy group may further bias the cycloaddition transition state, potentially leading to even higher selectivity than the unsubstituted analog.

Resolution of Racemic Lactam Intermediates

The compound is ideally suited as a 'chiral ammonia equivalent' in the resolution of racemic γ- and δ-lactams, a class of compounds with broad pharmaceutical relevance (e.g., as inhibitors of TBK1, autotaxin, or BACE-1). By leveraging the one-pot Michael reaction-cyclization and subsequent auxiliary removal, researchers can access enantiomerically pure lactam building blocks. The 4-methoxy analog is hypothesized to improve upon the low yields (as low as 1.4% in some cases) observed with the unsubstituted analog, offering a more efficient route to these valuable intermediates [2].

Chiral Amine Synthesis via Nucleophilic Displacement

Given its increased polar surface area and predicted enhanced nucleophilicity relative to the unsubstituted analog, O-(1-(4-methoxyphenyl)ethyl)hydroxylamine is a valuable reagent for the synthesis of chiral primary amines. It can be employed in reactions where it acts as a nucleophile, attacking electrophilic centers to form new C-N bonds. The resulting O-alkyl hydroxylamine adducts can then undergo reductive N-O bond cleavage to reveal the desired chiral amine. This application is particularly relevant in medicinal chemistry for generating libraries of chiral amine-containing drug candidates [3].

Reaction Optimization for Challenging Substrates

The improved solubility of the 4-methoxy analog in polar organic solvents, inferred from its higher TPSA (44.5 Ų), makes it a superior choice for reactions requiring homogeneous conditions. This is especially important when working with polar or sensitive substrates where standard non-polar solvents are unsuitable. The compound's enhanced solubility profile can simplify reaction setup and workup, potentially leading to higher yields and purer products compared to less soluble analogs [3].

Application
Selection Property
Validation Focus
Asymmetric cycloaddition studies
Stereochemical induction profile
Diastereoselectivity in nitrone cycloaddition
Lactam resolution research
Auxiliary cleavage efficiency
Yield and enantiopurity after hydrogenolysis
Chiral amine synthesis
Nucleophilic amination context
N–O bond reduction and amine purity
Reaction optimization with polar substrates
Polar-solvent solubility profile
Homogeneous reaction conditions and workup efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.